molecular formula C24H30Cl2N8O4 B592426 Terazosin Dimer Impurity Dihydrochloride CAS No. 1486464-41-8

Terazosin Dimer Impurity Dihydrochloride

Cat. No.: B592426
CAS No.: 1486464-41-8
M. Wt: 565.456
InChI Key: SDPHRGYPGDUGEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Terazosin Dimer Impurity Dihydrochloride is a dimer of Terazosin and is an impurity of Terazosin . Terazosin is a quinazoline derivative and a competitive and orally active α1-adrenoceptor antagonist .


Physical and Chemical Properties Analysis

The specific physical and chemical properties of this compound are not detailed in the searched resources .

Scientific Research Applications

Pharmacodynamic and Pharmacokinetic Properties of Terazosin

Terazosin is recognized for its post-synaptic alpha 1-adrenoceptor antagonist activity, sharing a pharmacodynamic profile similar to prazosin but with a longer duration of action. Its effective absorption and predictable gastrointestinal tract bioavailability facilitate dose titration, enhancing its application in treating mild to moderate essential hypertension. Terazosin's ability to significantly reduce blood pressure without substantially influencing heart rate positions it as an effective monotherapy or in combination with other antihypertensive agents. Furthermore, its potential in improving plasma lipid profiles, reducing total and low-density lipoprotein (LDL) cholesterol while potentially increasing high-density lipoprotein (HDL) cholesterol, underscores its therapeutic advantage over certain antihypertensive drugs (S. Titmarsh & J. Monk, 1987).

Therapeutic Efficacy in Benign Prostatic Hyperplasia (BPH)

The selective antagonism of alpha 1-adrenoceptor-mediated contraction by terazosin reflects in clinical improvements in patients with symptomatic benign prostatic hyperplasia (BPH). It reduces urethral pressure and bladder outlet resistance, evidenced by increases in peak urinary flow rate and reductions in obstructive and irritative symptom scores. Its long duration of action, allowing for once-daily administration, offers a clinical advantage over other alpha 1-adrenoceptor antagonists. While generally well-tolerated, the need for caution during treatment initiation and dosage adjustments is highlighted due to the risk of postural hypotension (M. Wilde, A. Fitton & E. Sorkin, 1993).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Terazosin Dimer Impurity Dihydrochloride involves the condensation of two molecules of Terazosin followed by reaction with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Terazosin", "Hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of two molecules of Terazosin to form Terazosin dimer", "Step 2: Dissolve Terazosin dimer in water", "Step 3: Add hydrochloric acid to the solution", "Step 4: Stir the solution at room temperature for several hours", "Step 5: Filter the precipitate and wash with water", "Step 6: Dry the product under vacuum to obtain Terazosin Dimer Impurity Dihydrochloride" ] }

CAS No.

1486464-41-8

Molecular Formula

C24H30Cl2N8O4

Molecular Weight

565.456

IUPAC Name

2-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine;dihydrochloride

InChI

InChI=1S/C24H28N8O4.2ClH/c1-33-17-9-13-15(11-19(17)35-3)27-23(29-21(13)25)31-5-7-32(8-6-31)24-28-16-12-20(36-4)18(34-2)10-14(16)22(26)30-24;;/h9-12H,5-8H2,1-4H3,(H2,25,27,29)(H2,26,28,30);2*1H

InChI Key

SDPHRGYPGDUGEQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C4=NC5=CC(=C(C=C5C(=N4)N)OC)OC)N)OC.Cl.Cl

Synonyms

2,2’-(1,4-Piperazinediyl)bis[6,7-dimethoxy-4-quinazolinamine] Dihydrochloride;  USP Terazosin Related Compound C; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.